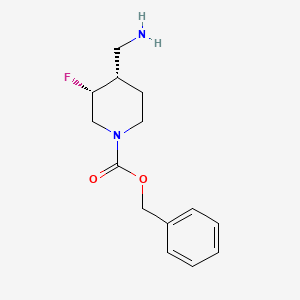
(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
説明
(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19FN2O2 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate, also known as 3,4-cis-BCFFP, is a fluorinated piperidine derivative with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring with a fluorine atom and an aminomethyl group, make it a candidate for various biological applications, particularly in cancer therapy and neuropharmacology.
- Molecular Formula : C14H19FN2O2
- Molecular Weight : 266.31 g/mol
- CAS Number : 1228603-77-7
The compound exhibits a cis configuration at the 3 and 4 positions of the piperidine ring, which may influence its biological activity and receptor interactions .
Biological Activity Overview
Recent studies have explored the biological activity of this compound in various contexts:
-
Anticancer Activity :
- The compound has shown promising results in inducing cytotoxicity in cancer cell lines. In particular, studies indicate that derivatives of piperidine compounds can enhance apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- The interaction with the M3 muscarinic acetylcholine receptor (M3R) has been noted, which is implicated in cell proliferation and metastasis in colorectal cancer .
-
Alzheimer's Disease Research :
- There is evidence suggesting that related piperidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology. The structural modifications provided by compounds like this compound may enhance brain exposure and pharmacological efficacy .
The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes:
- Receptor Binding : The compound's binding affinity to muscarinic receptors suggests a role in modulating neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : Its potential to inhibit cholinesterases may contribute to increased acetylcholine levels, thereby improving cognitive function.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound and its analogs:
科学的研究の応用
Pharmacological Potential
The compound has been investigated for its potential as a pharmacological agent due to its structural similarities to known drug molecules. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.
Case Studies
- A study explored the effects of similar piperidine derivatives on serotonin receptors, indicating that modifications in the piperidine structure can enhance receptor affinity and selectivity .
- Research has shown that compounds with fluorinated piperidine structures can exhibit improved metabolic stability, making them suitable for drug development .
Synthetic Routes
The synthesis of this compound typically involves:
- The reaction of 3-fluoropiperidine with benzylamine.
- Subsequent carboxylation to introduce the carboxylate group.
Derivatives
Various derivatives of this compound have been synthesized to explore their biological activities. For example:
- Substituted piperidines have been studied for their analgesic properties.
- Compounds modified at the aminomethyl position have shown enhanced activity against certain cancer cell lines .
Potential Applications
Due to its structural characteristics, this compound is being researched for:
- Treatment of depression and anxiety disorders by modulating serotonin levels.
- Neuroprotective effects in models of neurodegenerative diseases.
Research Findings
Studies indicate that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential therapeutic applications .
Biochemical Interactions
The compound's ability to interact with biological macromolecules has been a focus of research:
- Investigations into its binding affinity to various receptors have shown promise in understanding its mechanism of action.
- The fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Safety and Regulatory Aspects
As with any chemical compound intended for research or pharmaceutical use, safety assessments are crucial. The handling of this compound should comply with relevant regulations regarding hazardous substances.
特性
IUPAC Name |
benzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUYHTQXIPFYKF-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CN)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1CN)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















